
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid
Übersicht
Beschreibung
“7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid” is a member of quinolines . It has a molecular formula of C10H5Cl2NO3 and a molecular weight of 258.05 g/mol . The IUPAC name for this compound is 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid .
Molecular Structure Analysis
The InChI string for “7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid” is InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8 (7 (6)12)13-3-5 (9 (4)14)10 (15)16/h1-3H, (H,13,14) (H,15,16) . The Canonical SMILES string is C1=CC (=C (C2=C1C (=O)C (=CN2)C (=O)O)Cl)Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid” include a molecular weight of 258.05 g/mol , an XLogP3-AA of 3.1 , a hydrogen bond donor count of 2 , a hydrogen bond acceptor count of 4 , and a rotatable bond count of 1 . The exact mass and monoisotopic mass are 256.9646484 g/mol , and the topological polar surface area is 66.4 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Approaches : Research has led to practical synthetic approaches to 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acids, which are of current interest in drug development, through electro-oxidative formation of enamine moiety (Torii, Okumoto, & Xu, 1991).
Structural Analysis : Studies on 5,7-dichlorokynurenic acid hydrate, a closely related compound, revealed its structure and hydrogen-bonding network, providing insight into the molecule's chemical behavior (Kubicki, Bassyouni, & Codding, 1997).
Potential Dye Applications : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which bear structural resemblance, have been synthesized for potential use as dyes in liquid crystal displays, highlighting a unique application of quinoline derivatives (Bojinov & Grabchev, 2003).
Exploring Antibacterial Properties : Extensive research has been conducted on various derivatives of quinoline-3-carboxylic acids, particularly focusing on their antibacterial activities. This includes studies on substituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their efficacy against different bacterial strains (Koga et al., 1980).
Anticancer Potential : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and tested for their cytotoxic activities, demonstrating potential as novel anticancer agents. This research highlights the significant pharmacological potential of quinoline derivatives (Bhatt, Agrawal, & Patel, 2015).
Electrochemical Studies : Electrochemical studies of quinoline carboxylic acid derivatives, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, have contributed to understanding the electrochemical mechanisms and properties of these compounds (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
Eigenschaften
IUPAC Name |
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXHDYSWCHQWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351180 | |
| Record name | 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid | |
CAS RN |
144061-33-6 | |
| Record name | 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





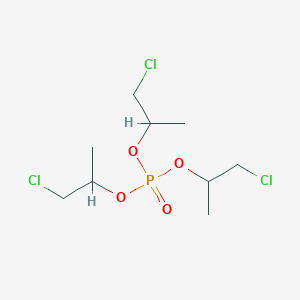
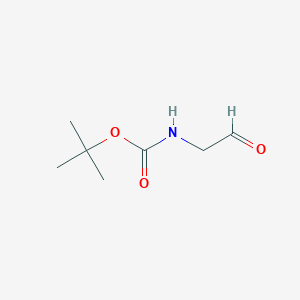

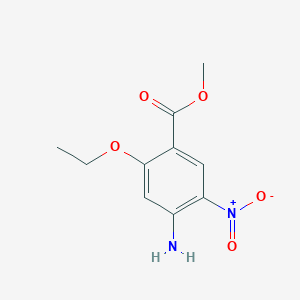
![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)
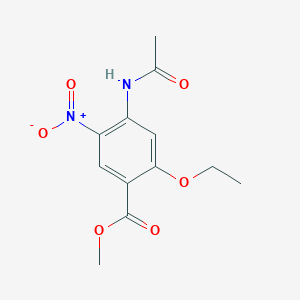
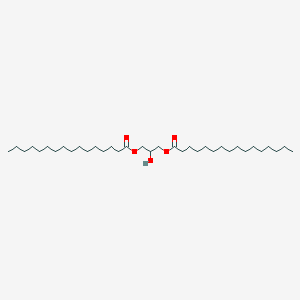
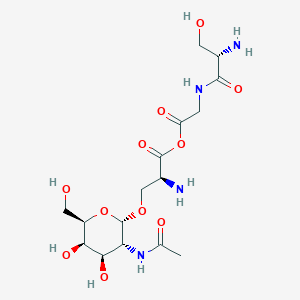
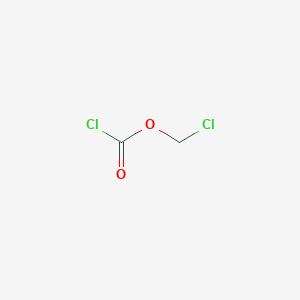

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)
